tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves a multi-component reaction. This reaction typically includes an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. The reaction is carried out in a single reaction flask, leading to the formation of the desired product through regio- and chemoselective processes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of multi-component reactions can be scaled up for industrial applications. These methods offer advantages such as high productivity, simple procedures, and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives .
Scientific Research Applications
tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for conditions like anemia and musculoskeletal disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine .
Uniqueness
tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4O3 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H14N4O3/c1-11(2,3)18-10(17)7-8(12)14-15-5-4-6(16)13-9(7)15/h4-5H,1-3H3,(H2,12,14)(H,13,16) |
InChI Key |
KGRGKCGAWNUIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2NC(=O)C=CN2N=C1N |
Origin of Product |
United States |
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